![molecular formula C10H13NO4S B7639363 Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7639363.png)
Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone has several advantages and limitations for lab experiments. Its anticancer activity and anti-inflammatory properties make it a potential candidate for further studies. However, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in cancer treatment and anti-inflammatory therapy. Additionally, studies are needed to evaluate its safety and toxicity in animal models and in humans.
Synthesis Methods
The synthesis of Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone involves the reaction of furan-3-carboxaldehyde with 3-methyl-4-amino-1,1-dioxo-1,4-thiazinan in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound.
Scientific Research Applications
Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.
properties
IUPAC Name |
furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-7-16(13,14)5-3-11(8)10(12)9-2-4-15-6-9/h2,4,6,8H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLNISSBMNPRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.